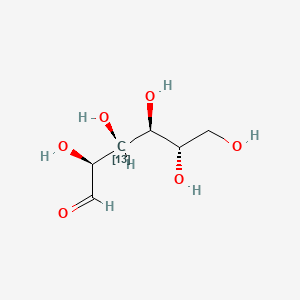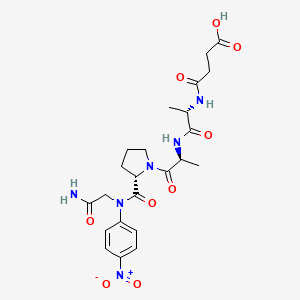
Suc-Ala-Ala-Pro-Gly-pNA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Suc-Ala-Ala-Pro-Gly-pNA, also known as N-Succinyl-Ala-Ala-Pro-Gly-p-nitroanilide, is a synthetic peptide substrate commonly used in biochemical assays to measure the activity of proteolytic enzymes. This compound is particularly useful in the study of elastase and other serine proteases due to its ability to release p-nitroaniline upon enzymatic cleavage, which can be quantitatively measured by spectrophotometry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Suc-Ala-Ala-Pro-Gly-pNA involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically begins with the attachment of the first amino acid to a solid resin support, followed by the sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, the succinyl group is introduced, and the final product is cleaved from the resin and purified by high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high efficiency and reproducibility. The use of large-scale HPLC systems allows for the purification of significant quantities of the compound, which is then lyophilized and stored under appropriate conditions to maintain stability.
Análisis De Reacciones Químicas
Types of Reactions
Suc-Ala-Ala-Pro-Gly-pNA primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The hydrolysis of the peptide bond between the glycine and p-nitroaniline moieties releases p-nitroaniline, which can be detected spectrophotometrically.
Common Reagents and Conditions
The hydrolysis reaction is typically carried out in buffered aqueous solutions at physiological pH (around 7.4). Common buffers include HEPES and Tris-HCl. The presence of divalent cations such as calcium or magnesium may be required for the optimal activity of certain enzymes.
Major Products
The major product of the enzymatic hydrolysis of this compound is p-nitroaniline, a yellow compound that absorbs light at 410 nm. This property allows for the quantitative measurement of enzyme activity.
Aplicaciones Científicas De Investigación
Suc-Ala-Ala-Pro-Gly-pNA is widely used in scientific research for the following applications:
Biochemistry: It serves as a substrate for studying the activity of elastase and other serine proteases. The release of p-nitroaniline upon hydrolysis provides a convenient means of measuring enzyme kinetics.
Molecular Biology: The compound is used in assays to screen for inhibitors of proteolytic enzymes, which are potential therapeutic agents for various diseases.
Medicine: Research involving this compound contributes to the understanding of diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis, where elastase activity plays a critical role.
Industry: The compound is employed in quality control processes to ensure the activity of proteolytic enzymes in industrial applications, such as the production of detergents and food processing.
Mecanismo De Acción
The mechanism of action of Suc-Ala-Ala-Pro-Gly-pNA involves its hydrolysis by proteolytic enzymes. The enzyme binds to the peptide substrate and catalyzes the cleavage of the peptide bond, resulting in the release of p-nitroaniline. This process is facilitated by the enzyme’s active site, which contains specific amino acid residues that interact with the substrate and stabilize the transition state.
Comparación Con Compuestos Similares
Suc-Ala-Ala-Pro-Gly-pNA can be compared to other peptide substrates such as Suc-Ala-Ala-Ala-pNA and Suc-Ala-Pro-pNA. While all these compounds serve as substrates for proteolytic enzymes, their specificity and efficiency may vary depending on the enzyme being studied. For example, Suc-Ala-Ala-Ala-pNA is commonly used to assay elastase activity, whereas Suc-Ala-Pro-pNA is used for prolyl endopeptidase activity. The choice of substrate depends on the particular enzyme and the desired sensitivity of the assay.
Similar Compounds
Suc-Ala-Ala-Ala-pNA: Used for elastase activity assays.
Suc-Ala-Pro-pNA: Used for prolyl endopeptidase activity assays.
Suc-Ala-Ala-Pro-Phe-pNA: Another substrate for elastase and other serine proteases.
Propiedades
Fórmula molecular |
C23H30N6O9 |
|---|---|
Peso molecular |
534.5 g/mol |
Nombre IUPAC |
4-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)-(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C23H30N6O9/c1-13(25-19(31)9-10-20(32)33)21(34)26-14(2)22(35)27-11-3-4-17(27)23(36)28(12-18(24)30)15-5-7-16(8-6-15)29(37)38/h5-8,13-14,17H,3-4,9-12H2,1-2H3,(H2,24,30)(H,25,31)(H,26,34)(H,32,33)/t13-,14-,17-/m0/s1 |
Clave InChI |
PSEMASASSNCPGA-ZQIUZPCESA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N(CC(=O)N)C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O |
SMILES canónico |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)N(CC(=O)N)C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




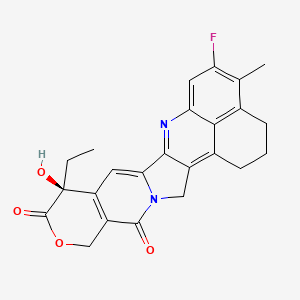


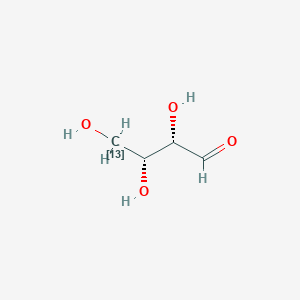
![6-[(2,5-Dimethoxyphenyl)sulfanyl]-3-(1-Methyl-1h-Pyrazol-4-Yl)[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B12393976.png)
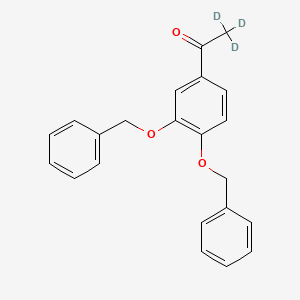
![4-methyl-1-{[(2S)-5-oxomorpholin-2-yl]methyl}-5-[(4-{[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino}piperidin-1-yl)methyl]-1H-indole-2-carbonitrile](/img/structure/B12393982.png)
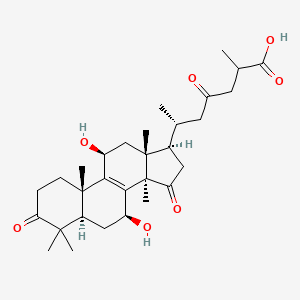
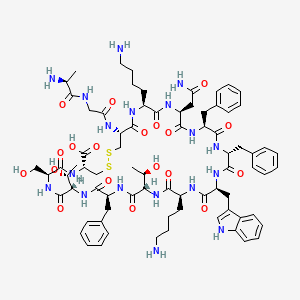
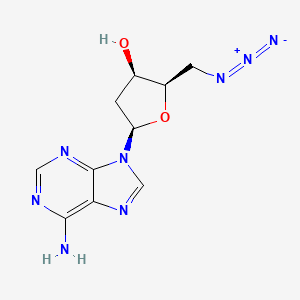
![(1-methyl-1H-1,2,4-triazol-3-yl)methyl {(1S)-4-[(3-chloro-4-fluorophenyl)carbamoyl]-7-fluoro-2,3-dihydro-1H-inden-1-yl}carbamate](/img/structure/B12394005.png)
